N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a glycinamide moiety
Properties
Molecular Formula |
C23H20ClN7O |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]acetamide |
InChI |
InChI=1S/C23H20ClN7O/c24-16-11-13-19(14-12-16)26-20(32)15-25-21-29-22(27-17-7-3-1-4-8-17)31-23(30-21)28-18-9-5-2-6-10-18/h1-14H,15H2,(H,26,32)(H3,25,27,28,29,30,31) |
InChI Key |
MJHFMNNNLWHJGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=C(C=C3)Cl)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide typically involves the condensation of cyanuric chloride with aniline, followed by further reactions to introduce the glycinamide and chlorophenyl groups . The reaction conditions often require the use of solvents such as dichloromethane and protective atmospheres like nitrogen to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: A related compound with similar structural features but different functional groups.
4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl:
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific fields.
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